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Compound of Interest

Compound Name: Carboprost

Cat. No.: B024374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparative analysis of Carboprost and Dinoprost, two

critical prostaglandin F2α (PGF2α) analogues utilized in clinical practice. The primary focus is

on the fundamental structural differences that dictate their metabolic stability, duration of action,

and clinical utility.

Core Structural Differences
Dinoprost is the pharmaceutical name for naturally occurring prostaglandin F2α.[1] Carboprost
is a synthetic analogue of Dinoprost, specifically (15S)-15-methyl-prostaglandin F2α.[2][3][4][5]

The defining structural difference between the two molecules is the substitution of a hydrogen

atom with a methyl group at the carbon-15 (C-15) position of the prostaglandin scaffold.[5]

This seemingly minor modification has profound pharmacological consequences. The hydroxyl

group at C-15 in Dinoprost is a primary site for metabolic inactivation.[6] The enzyme 15-

hydroxyprostaglandin dehydrogenase rapidly oxidizes this secondary alcohol to a ketone,

leading to a significant loss of biological activity and a very short in-vivo half-life.[2][6]

The addition of the methyl group at the C-15 position in Carboprost creates a tertiary alcohol.

[6] This structural arrangement sterically hinders and prevents enzymatic oxidation by 15-
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hydroxyprostaglandin dehydrogenase.[6] Consequently, Carboprost exhibits greater metabolic

stability, resulting in a more prolonged duration of action compared to Dinoprost.[3]

Comparative Data
The following table summarizes the key chemical and physical properties of Carboprost and

Dinoprost.

Property Carboprost Dinoprost

IUPAC Name

(5Z,9α,11α,13E,15S)-9,11,15-

trihydroxy-15-methylprosta-

5,13-dien-1-oic acid[6]

(Z)-7-[(1R,2R,3R,5S)-3,5-

dihydroxy-2-[(E,3S)-3-

hydroxyoct-1-

enyl]cyclopentyl]hept-5-enoic

acid[1]

Synonyms (15S)-15-methyl PGF2α[4] Prostaglandin F2α (PGF2α)[1]

Molecular Formula C₂₁H₃₆O₅[5][6] C₂₀H₃₄O₅

Molar Mass 368.514 g·mol⁻¹[6] 354.48 g·mol⁻¹

C-15 Structure
Tertiary alcohol (with methyl

group)
Secondary alcohol

Metabolic Stability
High (Resistant to 15-PGDH

oxidation)

Low (Rapidly oxidized by 15-

PGDH)

Duration of Action Prolonged[3] Short

Mechanism of Action and Signaling Pathway
Despite the structural modification, the core mechanism of action for both Carboprost and

Dinoprost is identical. Both compounds are agonists of the Prostaglandin F Receptor (FP

receptor), a G-protein coupled receptor (GPCR).[5][7]

Binding of either Carboprost or Dinoprost to the FP receptor initiates a conformational change,

leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.

This activation stimulates the effector enzyme Phospholipase C (PLC).[7] PLC then catalyzes
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the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers:

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum,

triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[7] The elevated

intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates

myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the

interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7]

This pathway is central to their uterotonic effects, which are leveraged for inducing labor and

controlling postpartum hemorrhage.[7][8][9]
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Caption: Prostaglandin F Receptor (FP) signaling pathway.

Experimental Protocols
General Synthesis of Carboprost
The synthesis of Carboprost and Dinoprost often proceeds through a common key

intermediate, the Corey lactone.[2][10][11] The critical step that differentiates the synthesis of

Carboprost is the introduction of the C-15 methyl group.

Methodology:

Protection of Corey Lactone: The hydroxyl groups of the Corey lactone diol are protected, for

instance, using a silyl ether protecting group like triethylsilyl (TES) chloride.
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Oxidation: The free hydroxyl group is oxidized to a ketone to form an enone intermediate.

Introduction of the C-15 Methyl Group: The key differentiation occurs here. The enone

intermediate is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) or

trimethylaluminium.[6] This organometallic reagent performs a nucleophilic attack on the

carbonyl carbon, introducing the methyl group and forming the tertiary alcohol at the C-15

position. This step typically produces a mixture of diastereomers (15S and 15R).[6]

Side Chain Elaboration: The upper and lower side chains are introduced using standard

prostaglandin synthesis techniques, such as the Horner-Wadsworth-Emmons reaction.[2]

Deprotection and Purification: The protecting groups are removed, and the final product is

purified. The desired (15S)-diastereomer (Carboprost) is separated from the inactive (15R)-

isomer, often via chromatography.[6][12]
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Caption: Simplified workflow for the synthesis of Carboprost.
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In Vitro Uterine Contraction Assay
To quantify and compare the uterotonic potency of Carboprost and Dinoprost, an isolated

uterine tissue bath assay is commonly employed.

Methodology:

Tissue Preparation: A female rodent (e.g., rat) is euthanized, and the uterine horns are

immediately excised and placed in cold, oxygenated Krebs-Henseleit physiological salt

solution.

Mounting: A longitudinal strip of myometrium (uterine smooth muscle) of a consistent size

(e.g., 10 mm length, 2 mm width) is carefully dissected and mounted in an organ bath

chamber. The chamber is maintained at 37°C and continuously bubbled with 95% O₂ / 5%

CO₂.

Transducer Attachment: One end of the tissue strip is fixed to a stationary hook, while the

other is connected to an isometric force transducer. The transducer is linked to a data

acquisition system to record muscle tension.

Equilibration: The tissue is allowed to equilibrate under a small resting tension (e.g., 1 gram)

for a period of 60-90 minutes. The buffer is replaced every 15-20 minutes.

Drug Administration: Cumulative concentration-response curves are generated. Increasing

concentrations of Carboprost or Dinoprost are added to the bath in a stepwise manner. The

contractile response (increase in tension) is allowed to reach a plateau at each concentration

before the next addition.

Data Analysis: The magnitude of the contraction is measured and plotted against the

logarithm of the agonist concentration. From these curves, key pharmacological parameters

such as the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax

(the maximum response) can be calculated and compared between the two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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